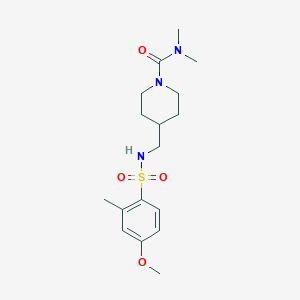

4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-((4-Methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a dimethylcarboxamide group and a sulfonamido-methyl moiety. The sulfonamide group is further functionalized with a 4-methoxy-2-methylphenyl ring, conferring distinct electronic and steric properties. Its molecular formula is inferred as C₁₈H₂₇N₃O₄S (molecular weight ~381.5 g/mol), with key functional groups including the piperidine ring, carboxamide, and sulfonamide linkages.

Properties

IUPAC Name |

4-[[(4-methoxy-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-13-11-15(24-4)5-6-16(13)25(22,23)18-12-14-7-9-20(10-8-14)17(21)19(2)3/h5-6,11,14,18H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOTVGBJMJFMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a methoxy-substituted aromatic ring. The molecular formula is with a molecular weight of approximately 306.41 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent. Here are key findings from recent studies:

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing sulfonamide groups have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. A study demonstrated that related sulfonamide derivatives displayed effective inhibition against various bacterial strains, suggesting that the target compound may share similar mechanisms of action .

Anticancer Properties

The anticancer activity of compounds with piperidine structures has been documented in several studies. For example:

- A derivative similar to the target compound was tested against human cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results indicated that these compounds exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, demonstrating potent antiproliferative effects .

- The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in cancer cells, which is a common pathway for anticancer agents .

The biological activity of 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

Case Studies

Several studies have explored the efficacy and safety profiles of compounds related to 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide :

Study 1: Antiviral Activity

A study evaluated the antiviral potential of structurally related compounds against Hepatitis B virus (HBV). The results indicated that certain derivatives could inhibit HBV replication effectively, suggesting that modifications in the chemical structure could enhance antiviral properties .

Study 2: Toxicity Assessment

In toxicity studies conducted on mice, the median lethal dose (LD50) for related compounds was determined to be relatively high (448 mg/kg), indicating low acute toxicity. This finding supports the potential for therapeutic use while minimizing adverse effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules based on structural features, functional groups, and inferred physicochemical properties.

Piperidine Carboxamide Derivatives

Analysis :

- The N,N-dimethylpiperidine-1-carboxamide moiety increases lipophilicity compared to ’s dimethylamino variant, which may influence membrane permeability .

Sulfonamide-Containing Analogues

Analysis :

- The target compound’s sulfonamido-methyl group provides a rigid, planar structure conducive to binding enzymes or receptors requiring π-π stacking or hydrogen bonding, unlike the hydroxyurea derivatives in .

- Fluorophenyl or hydroxyphenyl substituents () may confer different electronic effects compared to the methoxy-methylphenyl group in the target, altering solubility and target affinity .

Functional Group Impact on Physicochemical Properties

Inferences :

- Higher polar surface area in ’s compound suggests reduced blood-brain barrier penetration compared to the target molecule .

Preparation Methods

Key Structural Components and Synthetic Strategy

The molecule comprises two critical functional groups:

- N,N-Dimethylpiperidine-1-carboxamide : A dimethyl-substituted piperidine ring with a carboxamide group at position 1.

- 4-((4-Methoxy-2-methylphenylsulfonamido)methyl) : A sulfonamide-linked aromatic substituent (4-methoxy-2-methylphenyl) attached via a methylene bridge to position 4 of the piperidine.

Synthetic approaches typically involve:

- Piperidine Functionalization : Introducing substituents at positions 1 and 4.

- Sulfonamide Formation : Coupling aromatic sulfonyl chlorides with amines.

- Carboxamide Synthesis : Using active esters or coupling agents to form the amide bond.

Synthetic Routes for the Piperidine Core

N,N-Dimethylpiperidine-1-Carboxamide Formation

The piperidine core is synthesized with N,N-dimethyl groups and a carboxamide at position 1. Common methods include:

Method 1: Direct Amidation of Piperidine-1-Carboxylic Acid

- Piperidine-1-carboxylic acid is reacted with dimethylamine using a coupling agent (e.g., 1,1′-carbonyldiimidazole (CDI) or PCl₃ with N-methyl-N-methoxyamine).

- Example :

Method 2: Protection-Deprotection Strategy

Sulfonamide-Methyl Group Introduction

Sulfonamide Formation

The sulfonamide group is introduced via nucleophilic substitution or coupling:

Method 1: Reaction of Sulfonyl Chloride with Amine

- 4-Methoxy-2-methylbenzenesulfonyl chloride reacts with 4-aminomethylpiperidine .

- Example :

Method 2: Alkylation of Piperidine

Integrated Synthesis Pathways

Linear Synthesis

- Step 1 : Synthesize N,N-dimethylpiperidine-1-carboxamide (Methods 1 or 2).

- Step 2 : Introduce the sulfonamide-methyl group via alkylation or sulfonamide coupling.

Example Pathway

Convergent Synthesis

- Step 1 : Prepare 4-methoxy-2-methylbenzenesulfonamide .

- Step 2 : Attach the sulfonamide-methyl group to N,N-dimethylpiperidine-1-carboxamide .

Example Pathway

Critical Reaction Parameters and Optimization

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on the piperidine may reduce reaction rates.

- Competing Side Reactions : Over-alkylation or hydrolysis of intermediates.

- Purification : Removal of byproducts (e.g., HCl, pyridinium salts).

- Solution : Use silica gel chromatography or recrystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.